molecular formula C22H16N4O2 B3571830 9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No. B3571830
M. Wt: 368.4 g/mol
InChI Key: GIUDGABZICYTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a crucial pharmacophore and a significant class of organic compounds, which exhibits a wide range of biological activities .


Synthesis Analysis

Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Benzimidazole consists of a benzene ring fused with a five-membered imidazole ring . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

Scientific Research Applications

Synthesis and Chemical Properties

9H-Imidazo[1,2-a]benzimidazole derivatives, including those related to 9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole, have been a subject of extensive research due to their unique chemical properties and potential applications. A significant focus has been on the efficient synthesis of these compounds. For instance, Spasov et al. (2017) developed a novel method for synthesizing 9H-imidazo[1,2-a]benzimidazole derivatives with high antioxidant activity and the ability to break cross-links of glycated proteins (Spasov et al., 2017). Additionally, Kuzmenko et al. (2019) reported on the synthesis of 9-substituted 2-(5-nitrofuran-2-yl)-9H-imidazo[1,2-a]benzimidazoles, contributing to the expanding chemical repertoire of this class (Kuzmenko et al., 2019).

Biological and Pharmacological Activities

The biological and pharmacological activities of imidazo[1,2-a]benzimidazole derivatives are diverse. Anisimova and Spasov (2005) synthesized 2-methoxyphenyl-9-dialkylaminoethyl derivatives of imidazo[1,2-a]benzimidazole, which exhibited a range of pharmacological properties, including antioxidant, radioprotector, and antiarrythmic effects (Anisimova & Spasov, 2005). Another study by Ramprasad et al. (2015) explored the synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, finding potent anti-tuberculosis activity in several compounds (Ramprasad et al., 2015).

Mechanism of Action

The antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .

properties

IUPAC Name

4-benzyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c27-26(28)18-12-10-17(11-13-18)19-15-25-21-9-5-4-8-20(21)24(22(25)23-19)14-16-6-2-1-3-7-16/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDGABZICYTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
Reactant of Route 2
Reactant of Route 2
9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
Reactant of Route 3
Reactant of Route 3
9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
Reactant of Route 4
Reactant of Route 4
9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
Reactant of Route 5
Reactant of Route 5
9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
Reactant of Route 6
Reactant of Route 6
9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.